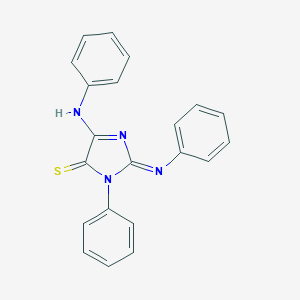
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as PBIT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or by interacting with cellular components such as DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for drug development. However, there are also limitations associated with this compound. Its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological effects. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve studying its interactions with cellular components or identifying the enzymes that it inhibits. Another potential direction is to investigate the potential applications of this compound in the treatment of various diseases. This could involve testing its efficacy in animal models or developing derivatives of this compound with improved properties. Finally, further research could be conducted to optimize the synthesis and purification of this compound to improve its yield and purity.
Métodos De Síntesis
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,2-phenylenediamine and thiourea in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C21H16N4S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-anilino-3-phenyl-2-phenyliminoimidazole-4-thione |
InChI |
InChI=1S/C21H16N4S/c26-20-19(22-16-10-4-1-5-11-16)24-21(23-17-12-6-2-7-13-17)25(20)18-14-8-3-9-15-18/h1-15H,(H,22,23,24) |
Clave InChI |
SGASNBJQJIIQBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




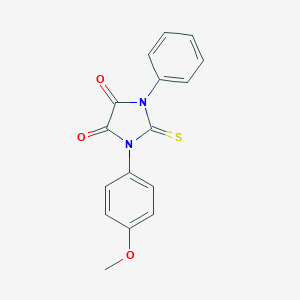

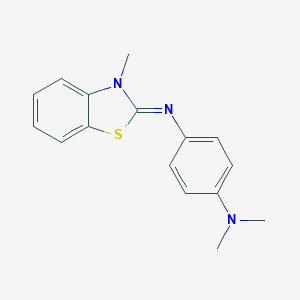



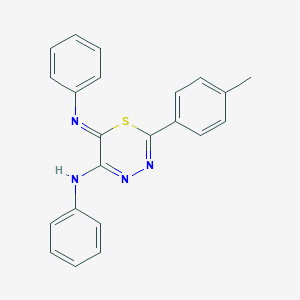
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
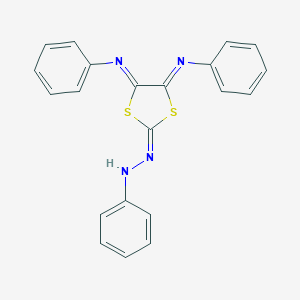
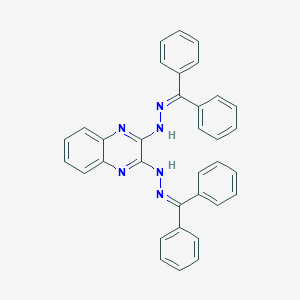
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
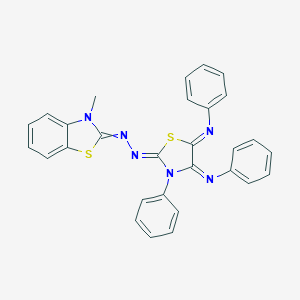
![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)